2-(3-Methoxyphenyl)-2-methylpropanoic acid

Lipophilicity Structure-Property Relationship Drug Design

2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0) is a substituted phenylpropanoic acid derivative characterized by a methoxy group at the meta position of the phenyl ring and a gem-dimethyl group at the alpha carbon of the propanoic acid chain. This specific structural configuration, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , imparts a calculated logP (XLogP3) of 2.3, a density of approximately 1.111 g/cm³, and a predicted boiling point of 312.99 °C at 760 mmHg.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 17653-94-0
Cat. No. B101306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-2-methylpropanoic acid
CAS17653-94-0
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)OC)C(=O)O
InChIInChI=1S/C11H14O3/c1-11(2,10(12)13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,12,13)
InChIKeyAJBGTOYTKPVUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0): Chemical Properties and Procurement Specifications


2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0) is a substituted phenylpropanoic acid derivative characterized by a methoxy group at the meta position of the phenyl ring and a gem-dimethyl group at the alpha carbon of the propanoic acid chain [1]. This specific structural configuration, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , imparts a calculated logP (XLogP3) of 2.3, a density of approximately 1.111 g/cm³, and a predicted boiling point of 312.99 °C at 760 mmHg . The compound is typically supplied as a solid with a reported melting point range of 57-58 °C and is commonly offered at a purity specification of ≥95% or 98% for research and development use .

Why 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0) Cannot Be Readily Substituted by Common Analogs


The precise substitution pattern and geminal dimethyl group of 2-(3-Methoxyphenyl)-2-methylpropanoic acid are critical structural determinants that dictate its physicochemical properties and potential utility in chemical synthesis. Direct substitution with a closely related analog is likely to fail in applications requiring specific molecular geometry, lipophilicity, or metabolic stability. For instance, the location of the methoxy group (ortho, meta, or para) on the phenyl ring significantly influences electronic distribution and steric hindrance [1]. Furthermore, the presence of the gem-dimethyl group at the alpha-carbon distinguishes it from simple 2-arylpropanoic acids, imparting unique steric and conformational constraints that can be crucial for its function as a synthetic intermediate [2]. Therefore, generic replacement without empirical verification of these specific parameters introduces significant risk in research and development workflows.

Quantitative Differentiation: Comparative Data for 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0)


Lipophilicity Comparison: LogP Values Differentiate Meta-Isomer from Ortho- and Para- Analogs

The meta-methoxy substitution on 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0) results in a calculated partition coefficient (XLogP3) of 2.3, as reported in computed properties [1]. This lipophilicity differs from its para-substituted isomer, 2-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS 2955-46-6), which is known to have a different computed logP due to altered electronic distribution [2]. This quantitative difference in logP is crucial for predicting membrane permeability and solubility, key factors in applications such as fragment-based drug discovery or the synthesis of bioactive molecules where passive diffusion is required.

Lipophilicity Structure-Property Relationship Drug Design

Steric Differentiation: Gem-Dimethyl Group Alters Conformational Space Relative to Non-methylated Analog

The presence of the gem-dimethyl group at the alpha-carbon of 2-(3-Methoxyphenyl)-2-methylpropanoic acid introduces significant steric bulk not found in its direct analog, 2-(3-methoxyphenyl)propanoic acid (CAS 3146-60-9) . The target compound's structure, denoted as having an alpha-methyl group that 'may influence its stereochemical behavior in reactions' [1], contrasts with the simpler analog which lacks this hindrance. This steric factor can dictate reaction pathways, regioselectivity, and the conformational preferences of derivatives, making the target compound a unique scaffold for designing molecules with restricted flexibility.

Steric Hindrance Conformational Analysis Synthetic Intermediate

Procurement Differentiation: Commercial Availability and Purity Specification

From a procurement standpoint, 2-(3-Methoxyphenyl)-2-methylpropanoic acid is commercially available with a high purity specification of 98% from multiple suppliers, whereas its ortho-substituted isomer, 2-(2-methoxyphenyl)-2-methylpropanoic acid (CAS 468064-83-7), is listed as part of a 'collection of unique chemicals' with limited availability and potentially higher cost . The meta-isomer's availability in gram quantities (e.g., 1g, 5g) with defined purity and analytical documentation (e.g., Certificate of Analysis) provides a reliable and scalable source for research use .

Supply Chain Purity Analysis Procurement

Defined Application Scenarios for 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0) Based on Verifiable Evidence


Synthesis of Sterically Hindered NSAID Derivatives and Analogs

The compound's core structure, featuring a gem-dimethyl group on the alpha-carbon, makes it a strategic intermediate for synthesizing non-steroidal anti-inflammatory drug (NSAID) analogs that require restricted rotation or a specific spatial arrangement for target engagement [1]. The steric hindrance provided by the gem-dimethyl group can be exploited to prevent unwanted metabolic degradation pathways (e.g., alpha-hydroxylation) that affect simpler 2-arylpropanoic acids, thereby potentially leading to drug candidates with improved metabolic stability [2].

Design of Fragment Libraries with Defined Lipophilicity

With its calculated XLogP3 of 2.3 [1], 2-(3-Methoxyphenyl)-2-methylpropanoic acid is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries where the goal is to explore chemical space with moderate lipophilicity. Its specific logP value distinguishes it from more hydrophilic or lipophilic isomers [2], enabling medicinal chemists to precisely tune the physicochemical profile of lead compounds by incorporating this specific fragment.

Development of Agrochemical Intermediates with Auxin-like Activity

Preliminary data and regulatory filings suggest that 2-(3-Methoxyphenyl)-2-methylpropanoic acid, or its derivatives, may serve as intermediates in the synthesis of compounds with auxin-like activity, a class of plant hormones [1]. This application is supported by evidence of EPA approval for experimental use as a biostimulant intermediate, differentiating it from analogs that lack this specific potential in sustainable agriculture [1].

Mechanistic Studies of Radical Cation Stability and Decarboxylation

The gem-dimethyl substitution pattern in this compound is directly relevant to studies on the one-electron oxidation and decarboxylation kinetics of arylalkanoic acids. Research on its para-substituted isomer, 2-(4-methoxyphenyl)-2-methylpropanoic acid, demonstrates that the gem-dimethyl group leads to an extremely fast decarboxylation rate (k > 1 × 10⁷ s⁻¹) of the corresponding radical cation, a behavior distinct from cyclopropyl analogs [1]. This suggests the meta-isomer could serve as a valuable probe for investigating structure-reactivity relationships in free radical chemistry.

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